3-Bromo-8-chloroimidazo[1,5-a]pyrazine
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Overview
Description
3-Bromo-8-chloroimidazo[1,5-a]pyrazine is a heterocyclic organic compound with the molecular formula C6H3BrClN3 and a molecular weight of 232.47 g/mol . This compound belongs to the class of imidazo[1,5-a]pyrazines, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-8-chloroimidazo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrazine with bromine and chlorine sources in the presence of a suitable catalyst . The reaction conditions often include the use of solvents such as toluene or ethyl acetate, and the process may require heating to facilitate the cyclization and halogenation steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-8-chloroimidazo[1,5-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization Reactions: The imidazo[1,5-a]pyrazine core can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
Scientific Research Applications
3-Bromo-8-chloroimidazo[1,5-a]pyrazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activities, including antimicrobial, antiviral, and anticancer properties.
Chemical Research: It serves as a precursor for the synthesis of more complex heterocyclic compounds used in various chemical research applications.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-8-chloroimidazo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from the compound .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-8-chloroimidazo[1,2-a]pyrazine
- 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
- 3-Bromoimidazo[1,2-a]pyridine
Uniqueness
3-Bromo-8-chloroimidazo[1,5-a]pyrazine is unique due to its specific substitution pattern and the resulting biological activities. The presence of both bromine and chlorine atoms in the imidazo[1,5-a]pyrazine core provides distinct chemical reactivity and potential for diverse applications .
Properties
IUPAC Name |
3-bromo-8-chloroimidazo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-6-10-3-4-5(8)9-1-2-11(4)6/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYURINKSEQLEKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2Br)C(=N1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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